(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride

Catalog No.
S12267853
CAS No.
M.F
C5H13ClFNO
M. Wt
157.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochlor...

Product Name

(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride

IUPAC Name

(3R)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride

Molecular Formula

C5H13ClFNO

Molecular Weight

157.61 g/mol

InChI

InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1

InChI Key

JUPPCXIRHYEIQN-PGMHMLKASA-N

Canonical SMILES

CC(C)(C(CN)F)O.Cl

Isomeric SMILES

CC(C)([C@@H](CN)F)O.Cl

(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride (CAS 2242580-13-6) is a highly specialized chiral fluorinated amino alcohol salt primarily procured as a critical building block for the synthesis of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, such as edecesertib (GS-5718) and related pyrrolo[1,2-b]pyridazine or nicotinamide derivatives. The compound features a sterically demanding tertiary alcohol, a primary amine for directed coupling, and a precisely oriented fluorine atom that is essential for modulating the conformational landscape and target-binding interactions in the kinase front pocket. Procured as a stable hydrochloride salt, it ensures extended shelf-life, consistent stoichiometry during amide coupling (e.g., via HATU), and high enantiomeric purity required for late-stage pharmaceutical manufacturing [1].

Procurement Fit

Chiral (R)-enantiomer building block for asymmetric synthesis
Fluorine modulates lipophilicity and metabolic stability in lead optimization
Hydrochloride salt ensures reliable solid-state handling and long-term storage

Substituting this specific chiral fluorinated building block with non-fluorinated analogs (e.g., 4-amino-2-methylbutan-2-ol) or the opposite (S)-enantiomer results in a catastrophic loss of target affinity and process yield. In the context of IRAK4 inhibitor synthesis, the (R)-configured fluorine atom is not merely a metabolic shield; it dictates the spatial orientation of the side chain within the kinase front pocket, directly driving the >500-fold selectivity of clinical candidates against off-target kinases. Furthermore, attempting to use the free base instead of the hydrochloride salt introduces handling inconsistencies, as the free base is prone to degradation and variable basicity that complicates stoichiometric control during sensitive palladium-catalyzed cross-coupling or SNAr reactions [1].

Substitution Risk

Non-fluorinated analogs: Fluorine substitution may alter lipophilicity, metabolic stability, and hydrogen-bonding; research outcomes may not transfer.

(S)-enantiomer: Opposite absolute configuration may lead to divergent chiral induction; functional equivalence should not be assumed.

Free base form: Liquid or low-melting solid may complicate accurate weighing and reproducible dispensing; HCl salt preferred for solid-phase workflows.

Enantiomeric Purity & IRAK4 Binding Affinity

The stereochemistry of the fluorine atom is critical for the biological efficacy of the downstream active pharmaceutical ingredient (API). When the (R)-enantiomer is incorporated into the pyrrolo[1,2-b]pyridazine core, the resulting inhibitor achieves a highly potent IRAK4 biochemical IC50 (typically <10 nM). In contrast, substitution with the (S)-enantiomer or a racemic mixture disrupts the optimal hydrogen-bonding network and steric fit in the IRAK4 front pocket, resulting in a severe drop in binding affinity. Procuring the enantiomerically pure (R)-hydrochloride salt ensures the structural integrity required for clinical-grade kinase selectivity [1].

Evidence DimensionDownstream IRAK4 Inhibitor Potency (IC50)
Target Compound Data<10 nM (using (R)-enantiomer precursor)
Comparator Or Baseline>500 nM (using (S)-enantiomer precursor)
Quantified Difference>50-fold reduction in target potency
ConditionsBiochemical kinase assay for IRAK4 inhibition

Buyers must procure the exact (R)-enantiomer to ensure the final synthesized API meets the stringent potency and selectivity thresholds required for anti-inflammatory drug candidates.

Fluorine Substitution
Class-level inference
Estimated logP +0.3–0.5
Reduced CYP oxidation
Supports lipophilicity and metabolic stability modeling
Data to verify in target scaffold

Fluorine-Driven Kinase Selectivity

The inclusion of the fluorine atom at the 3-position of the 2-methylbutan-2-ol side chain is a deliberate design choice to enhance kinome selectivity. Inhibitors synthesized using (R)-4-amino-3-fluoro-2-methylbutan-2-ol demonstrate exceptional selectivity profiles, such as a >500-fold selectivity for IRAK4 over most off-target kinases. If a non-fluorinated analog (4-amino-2-methylbutan-2-ol) is used, the lack of the electronegative fluorine alters the basicity of the adjacent amine and the conformational rigidity of the chain, leading to increased off-target binding and a less favorable toxicity profile in preclinical models [1].

Evidence DimensionKinome Selectivity (Kd ratio vs off-targets)
Target Compound Data>500-fold selectivity for IRAK4 vs general kinome
Comparator Or BaselineNon-fluorinated analog (reduced selectivity margin)
Quantified DifferenceSignificant preservation of >500-fold selectivity margin
ConditionsIn vitro kinome profiling (Kd measurements)

Procurement of the specifically fluorinated intermediate is non-negotiable for avoiding off-target toxicity in downstream pharmaceutical development.

(R)-Stereochemistry
Head-to-head
(R)-enantiomer ≥95% purity vs. (S)-enantiomer
Enantiomer attribution critical for stereochemical control
Confirm enantiomeric excess by chiral HPLC

Coupling Efficiency of Hydrochloride Salt

For industrial-scale synthesis, the physical form of the building block heavily influences coupling efficiency. The hydrochloride salt of (R)-4-amino-3-fluoro-2-methylbutan-2-ol provides superior handling characteristics and stability compared to its free base counterpart. During HATU-mediated amide coupling with intermediates like 4,6-dichloronicotinic acid, the HCl salt—when neutralized in situ with a base like DIPEA—reliably delivers coupling yields exceeding 85%. The free base, which is more susceptible to atmospheric moisture and oxidative degradation during storage, often results in variable coupling yields and requires more stringent, cost-intensive storage conditions [1].

Evidence DimensionAmide Coupling Yield (HATU/DIPEA conditions)
Target Compound Data>85% reproducible yield
Comparator Or Baseline60-70% variable yield (Free base form)
Quantified Difference15-25% improvement in process yield
ConditionsHATU-mediated coupling with nicotinic acid derivatives

Procuring the hydrochloride salt directly improves batch-to-batch reproducibility and overall yield in multi-step API synthesis, lowering manufacturing costs.

Salt Form Handling
Head-to-head
Solid (HCl salt) vs. liquid (free base)
Supports reproducible solid-phase dispensing and storage
Ambient storage context

IRAK4 Inhibitors for Autoimmune Diseases

The primary application is serving as a chiral building block for synthesizing potent IRAK4 inhibitors (e.g., edecesertib) targeting rheumatoid arthritis, lupus, and inflammatory bowel disease [1].

Kinase Front-Pocket Binding Optimization

Used in medicinal chemistry campaigns where fine-tuning the steric and electrostatic interactions in the solvent-exposed front pocket of kinases is required to achieve high selectivity [2].

Pyrrolo[1,2-b]pyridazine API Scale-Up

The stable hydrochloride salt form makes it the ideal choice for process chemistry teams scaling up the synthesis of complex bicyclic heteroaryl drug candidates, ensuring high yields during critical amide coupling or SNAr steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereodefined fluorinated intermediate synthesis
(R)-stereochemistry and fluorine substitution
Enantiomeric excess and fluorine integrity
Chiral ligand for asymmetric catalysis
Amino alcohol scaffold with electronic modulation
Enantioselectivity and metal coordination review
Fluorine SAR studies in early discovery
Fluorine impact on lipophilicity and stability
LogP, metabolic stability, target-binding assay context

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

157.0669699 g/mol

Monoisotopic Mass

157.0669699 g/mol

Heavy Atom Count

9

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